Glycine-d5
Overview
Description
Glycine-d5 is an isotopologue of glycine in which all five hydrogen atoms have been replaced by deuterium . It is a deuterated compound and a glycine .
Molecular Structure Analysis
The molecular formula of this compound is C2H5NO2 . The IUPAC name is deuterio 2,2-dideuterio-2-(dideuterioamino)acetate . The InChI is InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 .Chemical Reactions Analysis
There is a study on the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could be relevant to this compound .Physical and Chemical Properties Analysis
The molecular weight of this compound is 80.10 g/mol . Other computed properties include XLogP3 -3.2, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 3, Rotatable Bond Count 1, Exact Mass 80.063412132 g/mol, Monoisotopic Mass 80.063412132 g/mol, and Topological Polar Surface Area 63.3 Ų .Scientific Research Applications
Structural Biology and Drug Discovery : Glycine-d5 is used in structural biology and drug discovery. It facilitates structure determination, serves as a bait for library screening, and is employed to probe molecular events in biology (Le Zhao & Wuyuan Lu, 2014).
Metabolic Regulation, Anti-Oxidative Reactions, and Neurological Function : It plays a vital role in metabolic regulation, anti-oxidative reactions, and neurological function. Glycine is used to prevent tissue injury, enhance anti-oxidative capacity, promote protein synthesis, and improve immunity (Weiwei Wang et al., 2013).
Neuroprotection and Memory Improvement : Glycine confers neuroprotection against neurodegeneration and memory impairment, modulating key pathways in the brain (R. Ullah et al., 2020).
Treatment of Metabolic Disorders : Glycine supplementation has shown beneficial effects in metabolic disorders associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (A. Alves et al., 2019).
Immunomodulatory Properties : Glycine has been found to have broad-spectrum anti-inflammatory, cytoprotective, and immunomodulatory properties, beneficial in various animal models of ischemia-reperfusion injury (IRI) in the liver and other organs (M. Habib et al., 2006).
Treatment of Schizophrenia : High-dose glycine added to treatments like olanzapine and risperidone has shown significant clinical responses in treating schizophrenia (U. Heresco-Levy et al., 2004).
Improving Plant Abiotic Stress Resistance : In plants, glycine betaine and proline accumulation leads to significant increases in growth and final crop yield under environmental stresses (M. Ashraf & M. Foolad, 2007).
Chemisorption Studies : Glycine and d5-glycine's chemisorption on surfaces is studied for understanding interactions leading to species in bidentate coordination (A. Lopez et al., 2002).
Mechanism of Action
Target of Action
Glycine-d5, a deuterium-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors and glycine receptors (GlyRs) . These receptors play crucial roles in the central nervous system. NMDA receptors are involved in excitatory neurotransmission , while GlyRs mediate inhibitory neurotransmission .
Mode of Action
This compound acts as an inhibitory neurotransmitter in the central nervous system (CNS) and also as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism primarily involving the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme initiating glycine degradation to form ammonia and CO2 .
Pharmacokinetics
The pharmacokinetics of glycine, and by extension this compound, suggest that it is transported into brain tissue by passive diffusion . This transportation is crucial for its role as a neurotransmitter in the CNS.
Result of Action
The action of this compound at its target receptors leads to various molecular and cellular effects. It has been shown to confer neuroprotection against neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain . Glycine also boosts satellite cell proliferation and muscle regeneration by increasing activation of mammalian target of rapamycin complex 1 (mTORC1) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet quality and quantity, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all potentially impact the effectiveness of this compound . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Glycine-d5, like its non-deuterated counterpart, participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it plays a role as an allosteric regulator of NMDA receptors . The nature of these interactions involves the formation and breaking of chemical bonds, leading to various physiological effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to have neuroprotective effects against neuroapoptosis, neuroinflammation, synaptic dysfunction, and memory impairment .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the upregulation of phospho-c-Jun N-terminal kinase (p-JNK) levels, which are typically elevated during oxidative stress-mediated neurodegeneration .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound inhibits oxidative stress and significantly upregulates the expression of antioxidant proteins that had been suppressed in the mouse brain . These effects indicate the stability of this compound and its long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in metabolic disorders associated with obesity, lower circulating glycine levels have been consistently observed, and clinical studies suggest beneficial effects induced by glycine supplementation . The specific threshold effects and any toxic or adverse effects at high doses of this compound remain to be further investigated.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with specific transporters or binding proteins, affecting its localization or accumulation . For instance, the glial glycine-selective transporter GlyT1 is the main regulator of synaptic glycine concentrations .
Properties
IUPAC Name |
deuterio 2,2-dideuterio-2-(dideuterioamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-LGLHGEJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4896-77-9 | |
Record name | Glycine-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4896-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deuterated glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004896779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H5)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary use of Glycine-d5 in scientific research?
A1: this compound is primarily used as a labeled compound in various research applications. Its deuterium atoms allow for easy tracking of the molecule and its fragments in complex mixtures using techniques like mass spectrometry. For example, researchers used this compound, along with other labeled glycine isotopes, to study the degradation pathways of glycine in simulated Martian conditions. [] They found that decarboxylation, leading to the loss of carbon dioxide, was the first step in glycine degradation, regardless of the presence of perchlorates. []
Q2: How does deuteration in this compound contribute to its utility in spin-trapping experiments?
A2: this compound, where all five hydrogen atoms are replaced with deuterium, provides valuable insights into the structure and reactions of radicals formed from glycine. [] When used in Electron Spin Resonance (ESR) spin-trapping experiments, the distinct hyperfine coupling constants of deuterium compared to hydrogen help to unambiguously identify the trapped radical species. [] This is particularly useful in studying complex reaction mixtures where multiple radical species might be present.
Q3: Can you provide an example of a chemical synthesis method where this compound is utilized?
A3: this compound serves as a valuable precursor in organic synthesis. One specific application is the synthesis of Glycolic-d2 acid (HOCD2CO2H). [] In this process, researchers employed two methods: the Cannizzaro rearrangement of glyoxal-d2 and the reaction of nitrous acid with this compound. [] This highlights the versatility of this compound as a starting material for preparing other deuterated compounds.
Q4: Are there any studies investigating the impact of deuteration on the physical properties of Glycine?
A4: Yes, research has explored how deuteration affects the nuclear spin lattice relaxation of glycine. [] Specifically, studies on this compound in solid-state demonstrated that slow sample rotation could enhance the spin-lattice relaxation of rigid sites when neighboring fast-relaxing sites are present. [] This finding has implications for understanding molecular dynamics and interactions within solid-state samples.
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